

Independent Validation of VT02956: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	VT02956	
Cat. No.:	B10861315	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel LATS inhibitor, **VT02956**, against other therapeutic alternatives for Estrogen Receptor-Positive (ER+) breast cancer. The information is supported by experimental data from published studies.

VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, key components of the Hippo signaling pathway.[1][2] By inhibiting LATS, VT02956 prevents the phosphorylation of YAP and TAZ, leading to their nuclear translocation and activation of TEAD-mediated transcription.[3][4] In the context of ER+ breast cancer, this activation of the Hippo pathway paradoxically leads to the transcriptional repression of the Estrogen Receptor Alpha gene (ESR1).[1][2][3] This unique mechanism of action makes VT02956 a promising therapeutic agent, particularly in endocrine-resistant breast cancers.[1][2]

Performance Comparison

This section provides a comparative overview of **VT02956** and other relevant therapeutic agents for ER+ breast cancer.

Mechanism of Action



Compound	Target	Mechanism of Action in ER+ Breast Cancer
VT02956	LATS1/LATS2 Kinases	Inhibits LATS1/2, preventing YAP/TAZ phosphorylation. Nuclear YAP/TAZ, in conjunction with TEAD and VGLL3, leads to the transcriptional repression of ESR1.[1][2][3]
VT02484 (Inactive Analogue)	N/A (Inactive)	Used as a negative control in experiments to demonstrate the specificity of VT02956's effects.[5]
Fulvestrant	Estrogen Receptor (ER)	A selective estrogen receptor degrader (SERD) that binds to the ER and promotes its degradation, thereby blocking estrogen signaling.
Tamoxifen	Estrogen Receptor (ER)	A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue, competitively inhibiting estrogen binding to the ER.
Palbociclib	CDK4/CDK6	A cyclin-dependent kinase 4 and 6 inhibitor that blocks the progression of the cell cycle from G1 to S phase, a process often driven by estrogen signaling in ER+ breast cancer. [1][6][7]
Entinostat	Histone Deacetylases (HDACs)	An HDAC inhibitor that can induce the expression of VGLL3, which contributes to



the repression of ESR1 transcription.[1][3]

In Vitro Efficacy Data

Compound/Combination	Cell Line/Model	Key Findings
VT02956	ER+ Breast Cancer Cell Lines (e.g., MCF-7)	Dose-dependently inhibits cell growth and reduces ERα protein levels.[5]
VT02956	Patient-Derived ER+ Breast Cancer Organoids	Inhibits the growth of tumor organoids, including those with ESR1 mutations conferring hormone therapy resistance.[1]
VT02956 + Palbociclib	MCF-7 Cells	Demonstrates a synergistic anti-cancer effect in colony-formation assays.[5]
VT02956	MCF-7 cells with ERα Y537S or D538G knock-in	Inhibits the growth of cells harboring hormone therapyresistant ESR1 mutations.[5]
Fulvestrant	ER+ Breast Cancer Cells	Induces degradation of ERα and inhibits cell proliferation.
Tamoxifen	ER+ Breast Cancer Cells	Inhibits estrogen-dependent cell growth.

Experimental Protocols

Detailed Methodology: Breast Cancer Organoid Drug Response Assay

This protocol is a representative example for assessing the efficacy of compounds like **VT02956** on patient-derived breast cancer organoids.

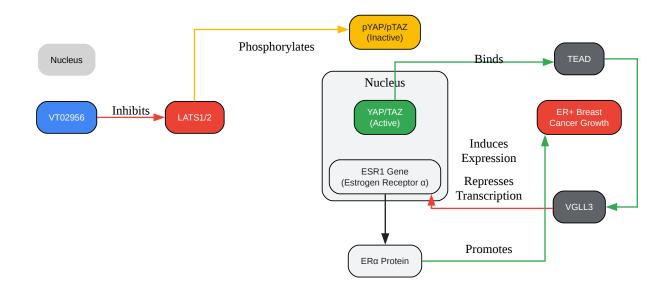
1. Organoid Culture:



- Patient-derived breast tumor organoids (BTOs) are established and maintained in Matrigel domes with a specialized organoid growth medium.
- Cultures are passaged every 7-14 days.
- 2. Drug Treatment:
- Organoids are seeded into 96-well plates.
- A dilution series of the test compounds (e.g., VT02956, Fulvestrant, Palbociclib) and the inactive analogue (VT02484) are prepared. A DMSO control is also included.
- The compounds are added to the organoid cultures. For combination studies, compounds are added simultaneously.
- Organoids are incubated with the drugs for a specified period, typically 7-12 days.
- 3. Viability Assessment:
- Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D
 Cell Viability Assay. This assay quantifies ATP levels, which correlate with the number of viable cells.
- Luminescence is read using a plate reader.
- 4. Data Analysis:
- The relative viability is calculated by normalizing the luminescence signal of the treated wells to the DMSO control wells.
- Dose-response curves are generated, and IC50 values (the concentration of a drug that gives half-maximal response) are calculated using appropriate software (e.g., GraphPad Prism).

Visualizations Signaling Pathway of VT02956 in ER+ Breast Cancer



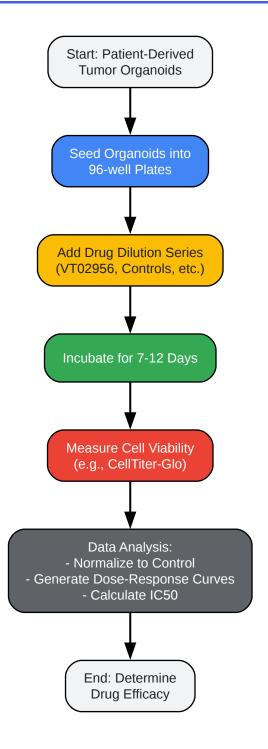


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Caption: **VT02956** inhibits LATS, leading to YAP/TAZ activation and subsequent repression of ESR1 transcription.

Experimental Workflow for Organoid Drug Response Assay





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Caption: Workflow for assessing the in vitro efficacy of therapeutic compounds using breast cancer organoids.



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